molecular formula C9H16O5 B14512486 3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one CAS No. 63045-66-9

3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one

Cat. No.: B14512486
CAS No.: 63045-66-9
M. Wt: 204.22 g/mol
InChI Key: CNNMFLWVXOYKFH-UHFFFAOYSA-N
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Description

3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one is a chemical compound with a complex structure that includes a hydroxy group, a peroxy group, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one typically involves the reaction of 3-hydroxy-2-butanone with 2-methyloxolane-2-peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the peroxy linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques, such as chromatography, is common to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The peroxy group can be reduced to form an alcohol.

    Substitution: The hydroxy and peroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one.

    Reduction: Formation of 3-hydroxy-3-[(2-methyloxolan-2-yl)hydroxy]butan-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one involves its interaction with molecular targets such as enzymes and cellular receptors. The peroxy group can generate reactive oxygen species (ROS), which can modulate various biochemical pathways. The hydroxy group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methyl-2-butanone: Similar structure but lacks the peroxy group.

    3-Hydroxy-3-ethyl-2-butanone: Similar structure with an ethyl group instead of the methyloxolan-2-yl group.

    3-Hydroxy-3-(2-oxopropyl)indolin-2-one: Contains a hydroxy group and a different cyclic structure.

Uniqueness

3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one is unique due to the presence of both a hydroxy group and a peroxy group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

CAS No.

63045-66-9

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

3-hydroxy-3-(2-methyloxolan-2-yl)peroxybutan-2-one

InChI

InChI=1S/C9H16O5/c1-7(10)9(3,11)14-13-8(2)5-4-6-12-8/h11H,4-6H2,1-3H3

InChI Key

CNNMFLWVXOYKFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(O)OOC1(CCCO1)C

Origin of Product

United States

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